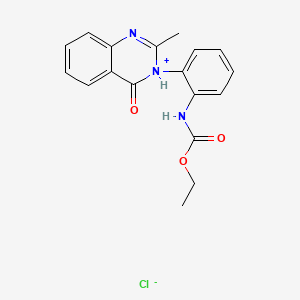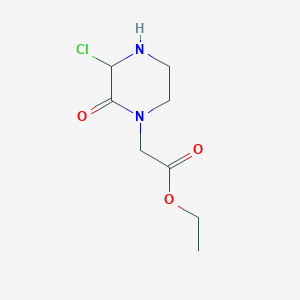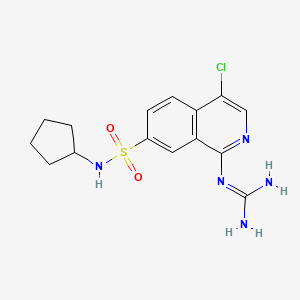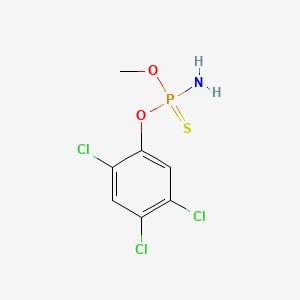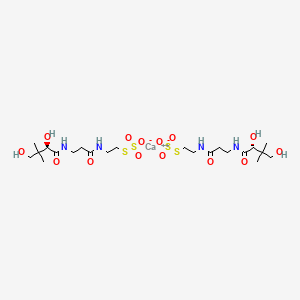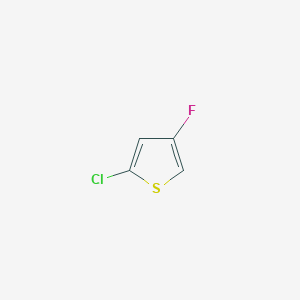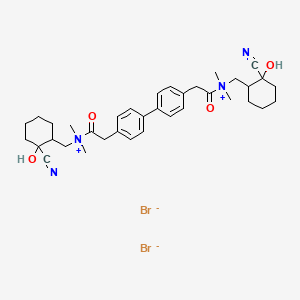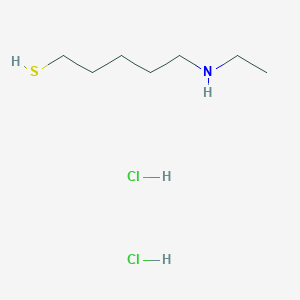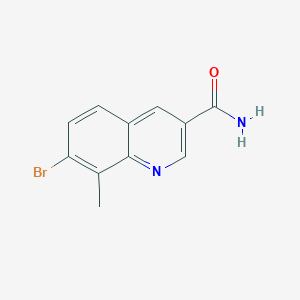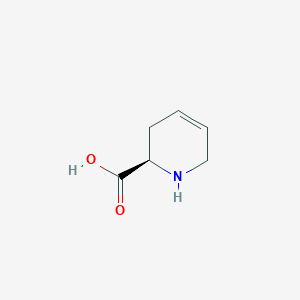
(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
化学反应分析
Types of Reactions: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Acyl chlorides or bromides.
科学研究应用
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
作用机制
The mechanism of action of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various metabolic processes. The compound’s carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
相似化合物的比较
Pyridine-2-carboxylic acid: A non-chiral analog with similar chemical properties.
Tetrahydropyridine derivatives: Compounds with varying degrees of saturation and functional groups.
Uniqueness: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid stands out due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its biological activity and therapeutic efficacy.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |
InChI 键 |
YCQPUTODZKESPK-RXMQYKEDSA-N |
手性 SMILES |
C1C=CCN[C@H]1C(=O)O |
规范 SMILES |
C1C=CCNC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
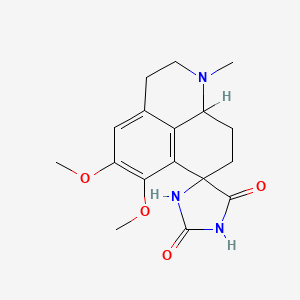
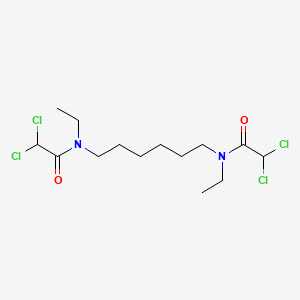
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
